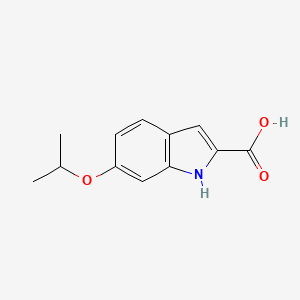

6-Isopropoxy-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Isopropoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . This compound is typically stored at room temperature and appears as a powder .

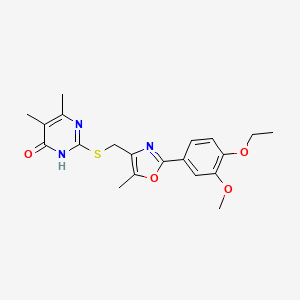

Molecular Structure Analysis

The molecular structure of 6-Isopropoxy-1H-indole-2-carboxylic acid consists of an indole ring substituted with an isopropoxy group at the 6th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

6-Isopropoxy-1H-indole-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 219.24 and a molecular formula of C12H13NO3 .Scientific Research Applications

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives, such as “6-Isopropoxy-1H-indole-2-carboxylic acid”, have been studied for their potential as HIV-1 integrase strand transfer inhibitors . HIV-1 integrase plays a crucial role in the life cycle of HIV-1, and inhibitors can effectively impair viral replication .

Antiretroviral Therapy

The same compound could also be used in highly active antiretroviral therapy (HAART), which is usually comprised of three or more antiretroviral drugs including reverse transcriptase, protease, and integrase inhibitors .

Drug Resistance Mutations

Research has shown that indole-2-carboxylic acid derivatives can inhibit the strand transfer of integrase, even in the presence of drug resistance mutations .

Preparation of D-glutamic Acid-based Inhibitors

Indole-6-carboxylic acid, a close relative of “6-Isopropoxy-1H-indole-2-carboxylic acid”, has been used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .

Interleukin-2 Inducible T Cell Kinase Inhibitors

Indole-6-carboxylic acid has also been used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .

Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway

Amide conjugates with ketoprofen, prepared using indole-6-carboxylic acid, have been studied as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 6-isopropoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of 6-Isopropoxy-1H-indole-2-carboxylic acid.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . It is plausible that 6-Isopropoxy-1H-indole-2-carboxylic acid interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that 6-Isopropoxy-1H-indole-2-carboxylic acid has similar effects.

properties

IUPAC Name |

6-propan-2-yloxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7(2)16-9-4-3-8-5-11(12(14)15)13-10(8)6-9/h3-7,13H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVWOKZJVXUQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropoxy-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)

![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)